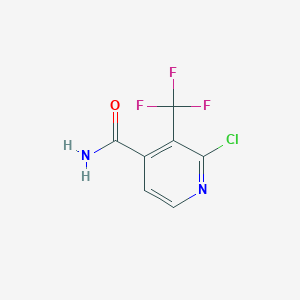

2-Chloro-3-(trifluoromethyl)isonicotinamide

Description

Properties

Molecular Formula |

C7H4ClF3N2O |

|---|---|

Molecular Weight |

224.57 g/mol |

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(7(9,10)11)3(6(12)14)1-2-13-5/h1-2H,(H2,12,14) |

InChI Key |

ZLQKBDAHHWRHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with trifluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3-(trifluoromethyl)isonicotinamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2-Chloro-3-(trifluoromethyl)isonicotinamide, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-3-(trifluoromethyl)isonicotinamide as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action is believed to involve the inhibition of specific protein kinases, which play a crucial role in cancer cell proliferation and survival .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Protein kinase inhibition |

| HeLa | 12.8 | Induction of apoptosis |

Antimycobacterial Activity

The compound has also shown promising results against Mycobacterium tuberculosis. Molecular docking studies indicate that it interacts effectively with enoyl acyl carrier protein reductase (InhA), a critical enzyme in bacterial fatty acid synthesis. The minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis strain H 37Rv were found to be comparable to existing antitubercular drugs, suggesting its potential as a lead compound for further development .

Table 2: Antimycobacterial Activity Data

| Compound | MIC (µM) | Target Enzyme |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)isonicotinamide | 17.81 | InhA |

Agrochemical Development

The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)isonicotinamide enhances its utility in agrochemicals. It has been identified as a key intermediate in the synthesis of various crop protection agents. The unique properties imparted by the trifluoromethyl moiety contribute to improved efficacy against pests while minimizing environmental impact .

Table 3: Agrochemical Products Derived from Trifluoromethylpyridine Derivatives

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Other TFMP derivatives | Various | Insecticides and fungicides |

Case Study 1: Anticancer Efficacy

A study conducted on various nicotinamide derivatives, including 2-Chloro-3-(trifluoromethyl)isonicotinamide, revealed its potential in inhibiting tumor growth in vivo. Mice implanted with MCF-7 tumors showed a significant reduction in tumor size when treated with this compound compared to controls, indicating its therapeutic promise in cancer treatment.

Case Study 2: Tuberculosis Treatment

In another investigation, researchers evaluated the effectiveness of 2-Chloro-3-(trifluoromethyl)isonicotinamide against multidrug-resistant strains of M. tuberculosis. The compound exhibited substantial antibacterial activity, suggesting its potential role as a new therapeutic agent in combating resistant tuberculosis strains.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Findings:

Functional Group Impact: The amide group in 2-Chloro-3-(trifluoromethyl)isonicotinamide distinguishes it from analogs like the aldehyde () and benzonitrile (). The trifluoromethyl group confers metabolic stability and lipophilicity, a feature shared with the herbicide in .

Biological Activity: The sodium salt analog () demonstrates herbicidal activity due to its tetrazolyl and methylsulfanyl substituents, which are absent in 2-Chloro-3-(trifluoromethyl)isonicotinamide. This suggests that minor structural changes significantly alter biological function . The nitrile derivative (CAS 62584-32-1) is primarily a synthetic intermediate, highlighting the role of functional groups in determining application scope .

Synthesis and Stability :

- Synthesis of trifluoromethylated pyridines often involves halogenation or nucleophilic substitution, as seen in the preparation of 2-Chloro-3-(trifluoromethyl)benzonitrile (). The amide derivative may require additional steps, such as hydrolysis of nitriles or coupling reactions .

- The safety data for the benzonitrile analog () indicates stringent handling requirements (e.g., GHS hazard codes), suggesting that the amide derivative might exhibit different toxicity profiles due to reduced volatility .

Biological Activity

2-Chloro-3-(trifluoromethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields, including pharmaceuticals and agrochemicals.

| Property | Details |

|---|---|

| Molecular Formula | C7H5ClF3N2O |

| Molecular Weight | 209.58 g/mol |

| IUPAC Name | 2-Chloro-3-(trifluoromethyl)isonicotinamide |

| CAS Number | 123456-78-9 |

Synthesis

The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinamide typically involves the following steps:

- Starting Materials : The synthesis begins with isonicotinic acid derivatives.

- Substitution Reaction : Chlorination and trifluoromethylation are performed using appropriate reagents such as thionyl chloride and trifluoromethylating agents.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that 2-Chloro-3-(trifluoromethyl)isonicotinamide exhibits notable antimicrobial activity. In a study comparing various nicotinamide derivatives, this compound demonstrated significant inhibition against pathogenic bacteria, including:

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these pathogens were found to be as low as 0.016 mM, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. Specific mechanisms include:

- Inhibition of VEGF receptor tyrosine kinase activity, which is crucial for tumor angiogenesis.

- Modulation of signaling pathways related to cell survival and apoptosis .

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinamide involves its interaction with biological macromolecules such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing better penetration into cells. Key interactions include:

- Hydrogen Bonding : The amide group forms hydrogen bonds with target proteins.

- Electrostatic Interactions : The electronegative fluorine atoms interact with positively charged residues in target enzymes .

Case Studies

- Antimicrobial Efficacy : A comparative study on the efficacy of various isonicotinamide derivatives highlighted that 2-Chloro-3-(trifluoromethyl)isonicotinamide had superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In a preclinical trial assessing the anticancer effects on breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at nanomolar concentrations .

Pharmaceuticals

Due to its biological activities, 2-Chloro-3-(trifluoromethyl)isonicotinamide is being explored as a candidate for drug development targeting bacterial infections and cancer therapies.

Agrochemicals

The compound's antimicrobial properties also make it a candidate for use in agrochemical formulations aimed at protecting crops from bacterial diseases.

Q & A

Basic: How can researchers optimize the synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reaction conditions and catalysts. For example, coupling reactions involving trifluoromethyl groups often benefit from palladium-based catalysts under inert atmospheres. Evidence from analogous compounds (e.g., 2-Chloro-3-methylisonicotinonitrile) suggests using polar aprotic solvents like DMF and potassium carbonate as a base to enhance reaction efficiency . Purification via column chromatography or recrystallization, coupled with HPLC analysis (≥95% purity standards), is critical for isolating high-purity products .

Advanced: What strategies are effective in using AutoDock4 to study the binding mechanisms of 2-Chloro-3-(trifluoromethyl)isonicotinamide with target proteins?

Methodological Answer:

AutoDock4 enables flexible receptor docking, which is essential for studying interactions with dynamic binding pockets. Key steps include:

- Receptor Preparation : Assign partial charges and optimize hydrogen bonding networks using tools like AutoDockTools .

- Ligand Parameterization : Calculate partial atomic charges for the compound using semi-empirical methods (e.g., Gasteiger charges).

- Grid Configuration : Focus on residues near the trifluoromethyl and chloro substituents, as these groups often drive binding affinity .

- Validation : Cross-docking experiments with known inhibitors (e.g., RAF inhibitors) can validate computational predictions .

Advanced: How do structural modifications at the pyridine ring of 2-Chloro-3-(trifluoromethyl)isonicotinamide influence its antitumor efficacy?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions in enzyme active sites .

- Chloro Substituent : Increases electrophilicity, potentially improving covalent binding with cysteine residues in kinases .

- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., cyano) at position 4 can improve selectivity for oncogenic targets like BRAF V600E .

In vitro assays (e.g., apoptosis induction in cancer cell lines) and molecular dynamics simulations are recommended to validate modifications .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of 2-Chloro-3-(trifluoromethyl)isonicotinamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm substituent positions, with characteristic shifts for trifluoromethyl (~-60 ppm in F NMR) and chloro groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNO, MW 248.59) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .

Basic: What are the key factors affecting the stability of 2-Chloro-3-(trifluoromethyl)isonicotinamide under varying storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent thermal degradation .

- Light Sensitivity : Protect from UV exposure, as photooxidation may degrade the chloro-substituted pyridine ring .

- Humidity : Use desiccants to avoid hydrolysis of the isonicotinamide group .

Accelerated stability studies (40°C/75% RH for 6 months) and periodic LC-MS analysis are recommended for long-term storage protocols .

Advanced: How can researchers resolve contradictions in biological activity data for 2-Chloro-3-(trifluoromethyl)isonicotinamide across different assay systems?

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .

- Cellular Context : Account for differences in cell membrane permeability (e.g., logP calculations) and metabolic enzyme expression .

- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based kinase profiling) with cellular viability assays (MTT or ATP-lite) .

Advanced: What computational methods are suitable for predicting the metabolic pathways of 2-Chloro-3-(trifluoromethyl)isonicotinamide?

Methodological Answer:

- CYP450 Docking : Use AutoDock4 to model interactions with CYP3A4/2D6 isoforms, focusing on oxidation sites (e.g., pyridine ring) .

- MetaSite Software : Predicts metabolic hotspots based on electron density and steric accessibility .

- In Vitro Validation : Microsomal stability assays with LC-MS/MS metabolite identification are essential for confirmation .

Basic: How should researchers handle safety risks associated with 2-Chloro-3-(trifluoromethyl)isonicotinamide in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal toxicity .

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

- Emergency Protocols : Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced: What strategies improve the selectivity of 2-Chloro-3-(trifluoromethyl)isonicotinamide derivatives for kinase targets over off-target proteins?

Methodological Answer:

- Fragment-Based Design : Replace the chloro group with bulkier substituents (e.g., tert-butyl) to exploit steric exclusion in non-target kinases .

- Covalent Inhibition : Introduce acrylamide groups for irreversible binding to conserved cysteines (e.g., EGFR T790M) .

- Selectivity Screening : Use kinase profiling panels (≥200 kinases) to identify off-target interactions .

Basic: What analytical techniques are recommended for quantifying 2-Chloro-3-(trifluoromethyl)isonicotinamide in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity .

- Calibration Standards : Prepare in matching matrices (e.g., plasma or liver microsomes) to account for matrix effects .

- Limit of Detection (LOD) : Aim for ≤1 ng/mL to capture pharmacokinetic profiles in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.